Cas no 1185001-16-4 (4-(Piperidin-4-ylmethyl)aniline hydrochloride)

4-(Piperidin-4-ylmethyl)aniline hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(Piperidin-4-ylmethyl)aniline hydrochloride
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- インチ: 1S/C12H18N2.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9,13H2;1H
- InChIKey: QEFUZJAGYGAVSL-UHFFFAOYSA-N
- SMILES: Cl.N1CCC(CC2C=CC(=CC=2)N)CC1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 156
- トポロジー分子極性表面積: 38
4-(Piperidin-4-ylmethyl)aniline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A129008451-25g |
4-(Piperidin-4-ylmethyl)aniline hydrochloride |
1185001-16-4 | 95% | 25g |
$3383.50 | 2023-09-04 | |
Alichem | A129008451-5g |
4-(Piperidin-4-ylmethyl)aniline hydrochloride |
1185001-16-4 | 95% | 5g |
$1420.40 | 2023-09-04 | |
Alichem | A129008451-10g |
4-(Piperidin-4-ylmethyl)aniline hydrochloride |
1185001-16-4 | 95% | 10g |
$2170.80 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648390-1g |
4-(Piperidin-4-ylmethyl)aniline hydrochloride |
1185001-16-4 | 98% | 1g |
¥7927.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648390-5g |
4-(Piperidin-4-ylmethyl)aniline hydrochloride |
1185001-16-4 | 98% | 5g |
¥19824.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648390-10g |
4-(Piperidin-4-ylmethyl)aniline hydrochloride |
1185001-16-4 | 98% | 10g |
¥29725.00 | 2024-08-09 |
4-(Piperidin-4-ylmethyl)aniline hydrochloride 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
4-(Piperidin-4-ylmethyl)aniline hydrochlorideに関する追加情報
Research Brief on 4-(Piperidin-4-ylmethyl)aniline hydrochloride (CAS: 1185001-16-4): Recent Advances and Applications
4-(Piperidin-4-ylmethyl)aniline hydrochloride (CAS: 1185001-16-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidine and aniline functional groups, has been increasingly studied for its potential applications in drug discovery and development. Recent literature highlights its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and GPCR-targeted therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, pharmacological relevance, and emerging applications in medicinal chemistry.
Recent studies have demonstrated the utility of 4-(Piperidin-4-ylmethyl)aniline hydrochloride as a key building block in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a series of potent and selective PI3Kδ inhibitors, showing promising results in preclinical models of inflammatory diseases. The compound's structural features, including its basic nitrogen center and aromatic ring system, contribute to favorable binding interactions with target proteins, making it a valuable scaffold for drug design. Additionally, its hydrochloride salt form enhances solubility and stability, which are critical factors in pharmaceutical development.
In the context of central nervous system (CNS) drug discovery, 4-(Piperidin-4-ylmethyl)aniline hydrochloride has been investigated as a precursor for the development of serotonin receptor modulators. Research published in Bioorganic & Medicinal Chemistry Letters (2024) described its use in the synthesis of novel 5-HT6 receptor ligands with improved blood-brain barrier permeability. The study emphasized the compound's role in enabling structural modifications that optimize both potency and pharmacokinetic properties. These findings underscore the growing importance of this chemical entity in addressing challenging targets in neuropharmacology.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 4-(Piperidin-4-ylmethyl)aniline hydrochloride. A 2024 paper in Organic Process Research & Development presented a scalable, cost-effective synthesis with improved yield and purity profile. The new methodology employs catalytic hydrogenation as a key step, addressing previous limitations in the production of this valuable intermediate. This development is particularly significant for industrial-scale applications, where consistent quality and cost considerations are paramount.
Looking forward, the potential applications of 4-(Piperidin-4-ylmethyl)aniline hydrochloride continue to expand. Emerging research suggests its utility in the development of PROTACs (Proteolysis Targeting Chimeras), where its structural features may facilitate the design of novel E3 ligase binders. Furthermore, its incorporation into covalent inhibitor platforms is being explored, leveraging its aniline moiety for targeted protein modification. These innovative applications position this compound as a valuable tool in modern drug discovery approaches that extend beyond traditional small molecule therapeutics.
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